Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C9H12N2O2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated esters in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate: Similar in structure but with different substituents.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with distinct functional groups.
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid: Differing in the position of the methyl group.
Uniqueness
This compound is unique due to its vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Biological Activity
Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered pyrazole ring with a vinyl group and an ethyl ester substituent. This unique structure is conducive to various chemical reactions and biological interactions, making it a valuable scaffold in drug discovery.
1. Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HCT116, HT29, SW480) . The mechanism of action typically involves the induction of cell cycle arrest and apoptosis.
Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HCT116 | 5.4 | G2/M phase arrest |
Ethyl 3,4-diaryl-1H-pyrazole derivatives | HT29 | 7.2 | Apoptosis induction |
Ethyl 3,4-diaryl-1H-pyrazole derivatives | SW480 | 6.8 | Non-necrotic cell death |
2. Anti-inflammatory Activity
Pyrazole derivatives, including this compound, have been extensively studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process . In vivo studies using carrageenan-induced edema models have shown that these compounds exhibit significant anti-inflammatory effects comparable to standard drugs like diclofenac.
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
Compound | COX Inhibition (%) | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
This compound | 75 | 6.0 | Diclofenac: 5.4 |
Pyrazole derivative A | 82 | 4.8 | Diclofenac: 5.4 |
Pyrazole derivative B | 68 | 7.0 | Diclofenac: 5.4 |
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored, revealing broad-spectrum activity against various bacterial strains . This property is attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic processes.
Case Studies
Case Study: Anticancer Efficacy in Colorectal Cancer
A study published in Nature examined the efficacy of this compound against colorectal cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability (IC50 = 5.4 µM) through G2/M phase arrest and apoptosis induction, highlighting its potential as a therapeutic agent in cancer treatment .
Case Study: Anti-inflammatory Effects in Animal Models
Another study focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced rat paw edema model. The results demonstrated that this compound significantly reduced inflammation with an inhibition percentage comparable to standard anti-inflammatory drugs .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 5-ethenyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h4,6H,1,5H2,2-3H3 |
InChI Key |
ILXCKQQFILNXMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C=C)C |
Origin of Product |
United States |
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